2-(4-Methylthiophen-3-yl)benzaldehyde
Description
2-(4-Methylthiophen-3-yl)benzaldehyde is a benzaldehyde derivative featuring a methylthiophenyl substituent at the 2-position of the benzaldehyde core. Benzaldehyde derivatives are widely studied for their reactivity in organic synthesis (e.g., hemiacetal formation) , biological activity (e.g., antimicrobial and anticancer effects) , and applications in materials science . The methylthiophenyl group may confer unique electronic and steric effects, influencing its chemical behavior compared to other substituted benzaldehydes.
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-(4-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3 |
InChI Key |
HNUQUHXBKFGTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Formation of 4-Methylthiophene: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1-butyne and sulfur.
Formylation Reaction: The 4-methylthiophene undergoes a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position.
Coupling Reaction: The formylated 4-methylthiophene is then coupled with benzaldehyde under suitable conditions, such as using a base like sodium hydride in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylthiophen-3-yl)benzoic acid.
Reduction: 2-(4-Methylthiophen-3-yl)benzyl alcohol.
Substitution: 2-(4-Bromo-4-methylthiophen-3-yl)benzaldehyde.
Scientific Research Applications
2-(4-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammatory and microbial pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-3-yl)benzaldehyde depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways involved in inflammation or microbial growth.
Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Hemiacetal Formation
Benzaldehyde derivatives exhibit varying reactivity in hemiacetal formation. For example:
The high yield of pyrimidyl-5-carbaldehyde (95%) is attributed to the electron-withdrawing pyrimidine ring, which enhances electrophilicity at the aldehyde group. In contrast, benzaldehyde’s lower yield (9%) reflects weaker activation. The methylthiophenyl group in this compound, being moderately electron-donating, may reduce electrophilicity compared to pyrimidyl analogs but enhance solubility due to sulfur’s polarizability .
Structural Analogs and Substituent Effects
Key benzaldehyde derivatives with varied substituents include:
Volatility and VOC Profiles
Benzaldehyde is a common volatile organic compound (VOC) weakly associated with 2-acetyl-1-pyrroline (2-AP) in agricultural studies . Substituted benzaldehydes like this compound may exhibit reduced volatility due to the methylthiophenyl group’s molecular weight and polarity, altering their VOC behavior compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
